molecular formula C6H5N3 B559647 7H-Pyrrolo[2,3-d]pyrimidine CAS No. 271-70-5

7H-Pyrrolo[2,3-d]pyrimidine

Numéro de catalogue: B559647
Numéro CAS: 271-70-5
Poids moléculaire: 119.12 g/mol
Clé InChI: JJTNLWSCFYERCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various therapeutic agents .

Méthodes De Préparation

Condensation and Cyclization Strategies

Two-Step Synthesis via Dichloroacrylonitrile and Formamidine Salt

A highly efficient method involves the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in methanol, followed by cyclization with formamidine acetate and sodium methoxide . This protocol achieves a 90.2% yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine through sequential addition-condensation and elimination reactions. The one-pot cyclization-elimination step at 65–70°C minimizes intermediate isolation, reducing solvent waste . Critical parameters include:

  • Molar ratios : Base/formamidine salt/dichloroacrylonitrile = 2.0–3.0 : 1.0–1.5 : 1 .

  • Temperature control : Cyclization at 35–40°C and elimination at 65–70°C .

This method avoids toxic reagents like phosphorus oxychloride, addressing environmental concerns in earlier routes .

Optimization of Alkaline Conditions

Sodium methoxide in methanol serves as both base and solvent, enabling rapid deprotonation and cyclization. The use of 28 wt% sodium methoxide ensures complete conversion, while dropwise addition of dichloroacrylonitrile prevents exothermic side reactions . Post-reaction neutralization with water facilitates product isolation via filtration, yielding 99.3% purity .

Palladium-Catalyzed Cross-Coupling Approaches

Sonogashira Coupling for Core Functionalization

The pyrrolo[2,3-d]pyrimidine core is accessible via palladium-catalyzed Sonogashira coupling of 4,6-diamino-2-iodopyrimidine with terminal alkynes . This method constructs the pyrrole ring through alkyne cyclization, yielding 7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediates in moderate yields (50–65%) . Key steps include:

  • Iodination : Using N-iodosuccinimide (NIS) to introduce iodine at C5 .

  • Alkylation : N7-substitution with alkyl bromides or tosylates under basic conditions .

Suzuki-Miyaura Coupling for Diversification

Suzuki-Miyaura cross-coupling of iodinated intermediates with boronic acids installs aryl or heteroaryl groups at C5, enabling library synthesis for drug discovery . For example, coupling with 4-fluorophenylboronic acid yields derivatives with enhanced kinase inhibition .

Copper-Catalyzed Green Synthesis

A copper-mediated route from 5-bromo-2,4-dichloropyrimidine achieves 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for kinase inhibitors . Highlights include:

  • Cyclopentylamine introduction : Nucleophilic displacement at C4 .

  • Cu-catalyzed cyclization : Using CuI and N,N-dimethylglycine in DMSO at 110°C .
    This four-step sequence offers a 42% overall yield, emphasizing solvent recycling and reduced palladium use .

Alternative Synthetic Routes

Raney Nickel Desulfurization

Desulfurization of 4,6-diaminopyrimidine-2-thiol with Raney Nickel in ethanol produces 4,6-diaminopyrimidine, which is iodinated and cyclized to form the pyrrolo[2,3-d]pyrimidine core . While effective, this method requires careful handling of pyrophoric catalysts.

Microwave-Assisted Cyclization

Microwave irradiation accelerates ring closure of propargylamine intermediates, reducing reaction times from hours to minutes . For example, heating at 150°C for 15 minutes achieves 75% yield, compared to 24 hours under conventional heating .

Comparative Analysis of Preparation Methods

MethodStepsYield (%)Key Reagents/CatalystsAdvantagesLimitationsSources
Condensation-Cyclization290.2Sodium methoxide, methanolHigh yield, low waste, one-pot synthesisRequires strict temp control
Sonogashira Coupling350–65Pd(PPh3)2Cl2, CuIFunctional group diversityModerate yields, costly catalysts
Cu-Catalyzed Synthesis442CuI, cyclopentylamineGreen chemistry, reduced Pd useMulti-step, lower overall yield
Desulfurization360Raney Nickel, NISAccess to amine derivativesPyrophoric catalysts, hazardous waste

Analyse Des Réactions Chimiques

Types of Reactions: 7H-Pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Typically involves nucleophiles such as amines or thiols.

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids.

    Oxidation: Reagents like oxone or sodium hypochlorite can be used.

Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, Suzuki coupling can yield biaryl derivatives, while nucleophilic substitution can introduce various substituents onto the pyrimidine ring .

Applications De Recherche Scientifique

Cancer Therapeutics

7H-Pyrrolo[2,3-d]pyrimidine derivatives have shown promising anti-cancer properties. Several studies have documented their efficacy against various cancer cell lines:

  • Biological Evaluation : A study synthesized a series of this compound derivatives and evaluated their biological activities. Notably, compound 51 exhibited significant cytotoxicity with IC50 values of 0.66 μM against A549 (lung cancer), 0.38 μM against Hela (cervical cancer), and 0.44 μM against MCF-7 (breast cancer) cell lines. This compound demonstrated better apoptosis induction than the positive control Cabozantinib, highlighting its potential as a lead compound for further development in cancer therapy .
  • Mechanism of Action : The mechanism involves the inhibition of specific kinases such as c-Met, which is crucial in tumor growth and metastasis. Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, facilitating structure-activity relationship (SAR) analyses that guide the design of more potent derivatives .

Antiviral Agents

The antiviral potential of this compound has been explored particularly against flaviviruses like Zika virus (ZIKV) and dengue virus (DENV):

  • Inhibition Studies : Research has identified several 4,7-disubstituted derivatives that exhibit strong antiviral activity. For instance, certain compounds showed over 90% protection against DENV in vitro, indicating their potential as antiviral agents . The SAR studies highlighted the importance of specific substituents at positions 4 and 7 on the pyrrolo[2,3-d]pyrimidine scaffold for enhancing antiviral efficacy.
  • Future Directions : Ongoing research aims to elucidate the molecular targets of these compounds to optimize their antiviral activity further. The exploration of alternative core structures such as 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine has also been suggested for developing new antiviral agents against flavivirus infections .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor:

  • PfCDPK4 Inhibition : Studies have indicated that certain derivatives can act as inhibitors of PfCDPK4, a kinase implicated in Plasmodium falciparum's life cycle. Molecular modeling studies revealed that these compounds could effectively bind to the active site of PfCDPK4, suggesting their utility in developing treatments for malaria .

Summary Table of Applications

Application AreaKey FindingsReferences
Cancer TherapyCompound 51 showed IC50 values of <1 μM against multiple cancer cell lines.
Antiviral ActivityCompounds provided >90% protection against DENV; potential for ZIKV treatment.
Enzyme InhibitionDerivatives inhibit PfCDPK4; potential malaria treatment candidates.

Comparaison Avec Des Composés Similaires

Uniqueness: 7H-Pyrrolo[2,3-d]pyrimidine stands out due to its versatile reactivity and its role as a scaffold for developing a wide range of bioactive compounds. Its ability to undergo various chemical transformations and its efficacy in inhibiting multiple biological targets make it a valuable compound in both research and industrial applications.

Activité Biologique

7H-Pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and virology. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activities

This compound derivatives have been shown to exhibit significant biological activities against various diseases, particularly cancer and viral infections. The following sections detail the findings from recent studies.

Anticancer Activity

Several studies have reported the anticancer properties of this compound derivatives. For instance, a series of compounds were synthesized and tested for their cytotoxic effects against different cancer cell lines:

  • Compounds 51 demonstrated potent activity with IC50_{50} values of 0.66 μM , 0.38 μM , and 0.44 μM against A549, HeLa, and MCF-7 cell lines respectively. These compounds exhibited better apoptosis effects than the positive control Cabozantinib .
  • Another study identified compounds that inhibited PAK4 kinase activity, with some derivatives showing IC50_{50} values as low as 2.7 nM against MV4-11 cells, indicating their potential as therapeutic agents targeting tumor progression pathways .
CompoundTarget Cell LineIC50_{50} (μM)
51A5490.66
51HeLa0.38
51MCF-70.44
5nMV4-117.8

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV):

  • Compounds derived from this scaffold have shown promising antiviral activity, with structural modifications leading to enhanced efficacy against ZIKV and DENV. Notably, the presence of electron-withdrawing groups at specific positions was crucial for increasing antiviral activity .
  • The mechanism of action remains under investigation; however, it is suggested that these compounds may target host factors essential for viral replication rather than direct viral components .

Structure-Activity Relationships (SAR)

Understanding the structural features that contribute to the biological activity of this compound is critical for optimizing its therapeutic potential:

  • Electron-Withdrawing Groups : The incorporation of electron-withdrawing groups at positions 4 and 7 significantly enhances the cytotoxicity and antiviral properties of these compounds.
  • Functional Group Variations : Modifications such as hydroxyl (-OH) groups have been shown to improve antiproliferative activity against various cancer cell lines by lowering IC50_{50} values significantly .

Case Studies

  • Inhibition of PAK4 : Research demonstrated that specific derivatives could effectively inhibit PAK4 kinase, leading to decreased phosphorylation levels in Jurkat cells and enhanced IL-2 secretion. This suggests a potential application in immunotherapy strategies targeting T-cell activation pathways .
  • Cytotoxicity Against Cancer Cell Lines : Compounds were evaluated across multiple cancer cell lines, revealing a consistent pattern of cytotoxicity correlated with specific structural modifications. The results indicated a promising lead for further drug development aimed at various malignancies .

Q & A

Q. Basic: What synthetic methodologies are used to prepare 7H-pyrrolo[2,3-d]pyrimidine derivatives?

Answer:
The core scaffold is synthesized via multi-step routes involving nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig coupling, and cyclization. For example:

  • Step 1: Protect 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with TsCl to enhance reactivity.
  • Step 2: Introduce substituents (e.g., NO₂, Cl, ethyl) at R1/R2 via SNAr with substituted anilines/benzylamines under basic conditions (K₂CO₃, DMF, 80°C) .
  • Step 3: Deprotect intermediates using HCl/MeOH to yield final compounds.
  • Alternative: Cyclize ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form pyrimidin-4-ol intermediates, followed by chlorination (POCl₃, 110°C) .

Q. Basic: How does the core structure of this compound contribute to kinase inhibition?

Answer:
The fused pyrrole-pyrimidine system acts as a hinge-binding motif, forming hydrogen bonds with kinase ATP-binding pockets.

  • Key interactions:
    • N1 of the pyrrole ring binds to backbone NH of kinase residues (e.g., FAK Glu430).
    • Substituents at R1/R2 (e.g., NO₂, Cl) enhance hydrophobic interactions and selectivity .
  • Example: 4-Chloro-5-ethyl derivatives inhibit EGFR (IC₅₀ = 8 nM) by blocking catalytic activity .

Q. Advanced: How can substituent optimization balance antiviral activity and cytotoxicity in this compound derivatives?

Answer:
Structure-activity relationship (SAR) studies guide substituent selection:

CompoundR1R2ZIKV Inhibition (10 μM)Cell Viability (%)EC₅₀ (μM)CC₅₀ (μM)
170%92%>50>50
18NO₂96%42%0.151.8
19NO₂Cl49%80%2.112.4

Key findings:

  • Electron-withdrawing groups (NO₂) at R1 enhance potency but reduce viability.
  • Bulky substituents (Cl at R2) lower cytotoxicity but reduce efficacy. Use EC₅₀/CC₅₀ ratios to prioritize compounds (e.g., Compound 18: ratio = 12) .

Q. Advanced: What computational approaches predict binding modes of this compound derivatives to PAK4?

Answer:
Molecular dynamics (MD) simulations and MM/PBSA calculations:

  • Protocol:
    • Dock derivatives into PAK4’s active site (PDB: 2X4Z) using AutoDock Vina.
    • Run 100 ns MD simulations (AMBER) to assess stability.
    • Calculate binding free energies (ΔG) via MM/PBSA.
  • Result: Derivatives with 4-Cl and 5-ethyl groups show ΔG = −42.5 kcal/mol due to hydrophobic interactions with Leu347 and hydrogen bonding with Asp458 .

Q. Advanced: How can cocrystallization improve purification of this compound derivatives?

Answer:
Cocrystallization with organic acids (e.g., 3,5-dimethylpyrazole) enhances purity and solubility:

  • Method:
    • Dissolve crude compound and coformer (1:1 molar ratio) in ethanol.
    • Heat to 60°C, then cool to 4°C for crystallization.
    • Filter and dry cocrystals (purity >99% by HPLC).
  • Application: Used to purify JAK inhibitors, reducing byproducts from Buchwald coupling .

Q. Advanced: How are dual FAK/VEGFR2 inhibitors designed using this compound scaffolds?

Answer:

  • Strategy: Introduce dimethylphosphine oxide (DMPO) at R1 to target FAK’s hydrophobic pocket and sulfonamide at R2 for VEGFR2’s DFG motif.
  • Data: Compound 11h inhibits FAK (IC₅₀ = 8.2 nM) and VEGFR2 (IC₅₀ = 14 nM), reducing MDA-MB-231 proliferation (IC₅₀ = 0.3 μM) .

Q. Advanced: How to resolve contradictory cytotoxicity data in antiviral studies?

Answer:

  • Case: Compound 18 shows high ZIKV inhibition (96%) but low cell viability (42%).
  • Resolution:
    • Test in primary human fibroblasts to confirm toxicity.
    • Adjust dosing (pulse treatment vs. continuous) to reduce off-target effects .

Q. Advanced: What modifications enhance anti-tubercular activity of this compound derivatives?

Answer:

  • Optimal substituents: 7-Deazaadenine analogs with ribofuranosyl groups (MIC = 0.08 μM vs. H37Rv Mtb).
  • Mechanism: Inhibits mycobacterial purine salvage pathways .

Q. Advanced: Can this compound derivatives act as multi-target kinase inhibitors?

Answer:
Yes. Rational design combines:

  • Core scaffold: Binds conserved kinase hinge regions.
  • Flexible substituents: Target variable hydrophobic pockets (e.g., FAK, CDK2, VEGFR2).
  • Example: 4-Chloro-5-ethyl derivative inhibits EGFR, Her2, and CDK2 (IC₅₀ < 10 nM) .

Q. Advanced: How to improve metabolic stability of this compound-based inhibitors?

Answer:

  • Modifications: Replace metabolically labile groups (e.g., methyl with trifluoromethyl).
  • Validation: Microsomal stability assays (human liver microsomes, 1 hr incubation) show >80% remaining parent compound .

Propriétés

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTNLWSCFYERCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294089
Record name 7H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-70-5
Record name 271-70-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Compounds of Formula I or II, where P is a suitable protecting group, are prepared by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) or 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (2), respectively, with an appropriate reagent to introduce a suitable protecting group (P—X, e.g. triisopropylsilylchloride) and a base (e.g. sodium hydride) in a solvent (e.g. tetrahydrofuran) typically at room temperature for 8-12 hours. The desired compound is isolated by conventional means (e.g. extraction).
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
7H-Pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
7H-Pyrrolo[2,3-d]pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.